2-Methoxy-3-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Methoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1017778-74-3 . It has a molecular weight of 206.16 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9F3O2 . The average mass is 206.162 Da and the monoisotopic mass is 206.055466 Da .Physical and Chemical Properties Analysis
“this compound” is a liquid . The storage temperature is ambient temperature .Scientific Research Applications
Photocatalytic Oxidation on Titanium Dioxide
Selective photocatalytic oxidation of benzyl alcohol derivatives, including compounds structurally similar to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol, into their corresponding aldehydes has been demonstrated using titanium dioxide under visible light irradiation. This process, which proceeds at high conversion and selectivity, highlights the potential of such compounds in photochemical applications and organic synthesis, particularly in creating surface complexes on TiO2 for selective oxidation reactions (Higashimoto et al., 2009).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives featuring similar structural motifs to this compound have been reported. These studies provide insights into the structural and electronic characteristics of such compounds, which are valuable for the design and synthesis of new materials and pharmaceutical agents (Liang, 2009).
Trifluoromethylated Compounds from Allyl Alcohols
Research on converting α-(Trifluoromethyl)allyl alcohols into various derivatives, including ethers and azides, through reactions that enhance their reactivity, underscores the versatility of trifluoromethylated compounds in organic synthesis. This work elucidates pathways for generating complex molecules from simple trifluoromethylated precursors, potentially including this compound (Radix-Large et al., 2004).
Properties
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHNFSKLDVXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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